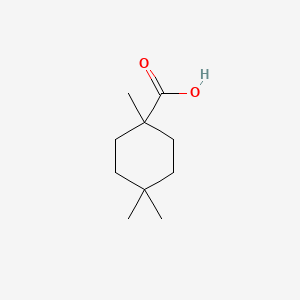

1,4,4-Trimethylcyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4,4-Trimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 It is a derivative of cyclohexane, characterized by the presence of three methyl groups and a carboxylic acid functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4,4-Trimethylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone followed by oxidation. Here is a general synthetic route:

Alkylation: Cyclohexanone is subjected to alkylation using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

Oxidation: The resulting 1,4,4-trimethylcyclohexanol is then oxidized to 1,4,4-trimethylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.

Carboxylation: Finally, the ketone is converted to the carboxylic acid via a carboxylation reaction, typically using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions and the use of more robust catalysts to enhance yield and purity. The specifics of these methods are often proprietary to the manufacturing companies.

Analyse Des Réactions Chimiques

Types of Reactions

1,4,4-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid to alcohols or aldehydes.

Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group, forming esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols (for esterification), amines (for amidation), and acid chlorides.

Major Products

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alcohols or aldehydes.

Substitution: Esters, amides, and other functional derivatives.

Applications De Recherche Scientifique

Organic Synthesis

1,4,4-Trimethylcyclohexane-1-carboxylic acid serves as a crucial building block in organic synthesis. It can be utilized in the following ways:

- Synthetic Intermediates : Acts as an intermediate for synthesizing various organic compounds.

- Functional Group Transformations : The carboxylic acid group allows for oxidation and reduction reactions, facilitating the formation of alcohols or ketones .

Biological Research

The compound is investigated for its potential biological activities:

- Interaction with Biomolecules : Studies focus on how the compound interacts with enzymes and receptors due to its structural characteristics, which may influence its biological activity.

- Therapeutic Potential : Research explores its use in drug development as a precursor for pharmaceuticals .

Industrial Applications

In industrial settings, this compound is employed for:

- Production of Specialty Chemicals : Used as an intermediate in the synthesis of various specialty chemicals .

- Polymer Manufacturing : Its derivatives are utilized in producing polymers and plasticizers .

Case Study 1: Organic Synthesis Pathways

A study highlighted the use of this compound in synthesizing complex organic molecules. The compound's ability to undergo electrophilic substitution reactions made it valuable for creating new carbon-carbon bonds. This approach demonstrated significant yields when optimized reaction conditions were applied.

| Reaction Type | Conditions | Products |

|---|---|---|

| Electrophilic Substitution | Lewis acid catalyst (AlCl3) | Various substituted derivatives |

| Oxidation | KMnO4 or CrO3 | Ketones or alcohols |

In another investigation, the biological activity of this compound was assessed through its interaction with specific enzymes. The study found that the compound exhibited moderate inhibition of certain enzyme activities, suggesting potential therapeutic applications.

| Enzyme Target | Inhibition Percentage | Concentration Tested |

|---|---|---|

| Enzyme A | 45% | 100 µM |

| Enzyme B | 30% | 50 µM |

Mécanisme D'action

The mechanism of action of 1,4,4-trimethylcyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohexane-1-carboxylic acid: Lacks the methyl groups, resulting in different physical and chemical properties.

1,2,4-Trimethylcyclohexane-1-carboxylic acid: Differently substituted, leading to variations in reactivity and applications.

1,4-Dimethylcyclohexane-1-carboxylic acid: Fewer methyl groups, affecting its steric and electronic characteristics.

Uniqueness

1,4,4-Trimethylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These features can influence its reactivity, making it suitable for particular synthetic applications and potentially offering unique biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

1,4,4-Trimethylcyclohexane-1-carboxylic acid is an organic compound characterized by its cyclohexane structure with three methyl groups and a carboxylic acid functional group. This unique arrangement influences its biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H18O2. Its structural features include:

- Cyclohexane Ring : Provides a stable framework.

- Methyl Substituents : Located at positions 1, 4, and 4, contributing to steric hindrance and hydrophobic characteristics.

- Carboxylic Acid Group : Imparts acidic properties and enables hydrogen bonding interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing binding affinity and biological effects. The methyl groups enhance the compound's hydrophobicity, affecting solubility and distribution within biological systems .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have demonstrated that compounds with similar structures can exhibit antioxidant properties. The carboxylic acid group may play a role in scavenging free radicals, thereby protecting cells from oxidative stress .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes. For instance, it may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Cytotoxic Effects

Research has shown that exposure to certain cyclohexane derivatives can lead to the formation of reactive oxygen species (ROS) in cultured cells. This suggests that this compound may exhibit cytotoxic effects under specific conditions .

Case Studies

Several studies have explored the biological implications of this compound:

- Cell Culture Studies : In vitro experiments have shown that this compound can induce ROS formation in rat cerebellar granule cells. This effect is linked to oxidative stress pathways that may contribute to neuronal damage .

- Enzyme Interaction Studies : Research focusing on enzyme kinetics has indicated potential inhibition of key metabolic enzymes by this compound. Such interactions could be pivotal for developing new therapeutic agents targeting metabolic pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 1,2-Dimethylcyclohexane-1-carboxylic acid | C10H18O2 | Moderate antioxidant properties |

| 1,3-Dimethylcyclohexane-1-carboxylic acid | C10H18O2 | Potential enzyme inhibitor |

| 3-Methylcyclohexane-1-carboxylic acid | C9H16O2 | Exhibits lower cytotoxicity compared to above |

Propriétés

IUPAC Name |

1,4,4-trimethylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2)4-6-10(3,7-5-9)8(11)12/h4-7H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGZKBKOKROZMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.